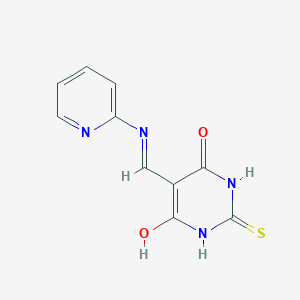![molecular formula C39H39IrN2O2 B2438000 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium CAS No. 435294-03-4](/img/no-structure.png)
2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium (2,4-DPTI) is a highly versatile organometallic compound that is used in a wide range of scientific research applications. It is an organometallic compound containing an iridium atom coordinated to two isoquinolin-1-yl phenyl groups and two methyl groups. This compound is commercially available in various forms, including aqueous solutions, solid forms, and powder forms. 2,4-DPTI is used in a variety of scientific research applications, including organic synthesis, catalysis, and biochemistry.
科学的研究の応用
Antiprotozoal Applications
A study by Guillon et al. (2020) explored the design and synthesis of isoquinoline derivatives, evaluating their in vitro antiprotozoal activity against parasites like Plasmodium falciparum and Trypanosoma brucei brucei. This research highlights the potential of isoquinoline compounds in treating protozoan infections Design, synthesis, and antiprotozoal evaluation of new 2,4-bis[(substituted-aminomethyl)phenyl]quinoline, 1,3-bis[(substituted-aminomethyl)phenyl]isoquinoline and 2,4-bis[(substituted-aminomethyl)phenyl]quinazoline derivatives.
Dental Composite Application
Research by Wu et al. (2006) involved the synthesis of ethylene glycol 3-morpholine-propionate methacrylate for dental composite applications. This study indicates the use of similar compounds in modern dental systems Synthesis and photopolymerization of ethylene glycol 3‐morpholine‐propionate methacrylate for potential dental composite application.
Antimicrobial Activity
Galán et al. (2013) synthesized various isoquinoline derivatives and tested their antimicrobial properties. The study found that many compounds exhibited significant bactericidal activity, indicating the potential of isoquinoline compounds in antimicrobial applications Novel isoquinoline derivatives as antimicrobial agents.
Electroluminescence in Organic Light Emitting Diodes
Nagarajan et al. (2014) synthesized isoquinoline π-conjugated imidazole derivatives and studied their electroluminescence behavior. This research suggests the application of isoquinoline derivatives in the development of organic light emitting diodes (OLEDs) Synthesis, characterisation and electroluminescence behaviour of π-conjugated imidazole–isoquinoline derivatives.
Inorganic Chemistry and Material Science
Elgazwy (2009) worked on synthesizing and characterizing novel palladacycles with isoquinoline derivatives, contributing to inorganic chemistry and material science research Synthesis and characterization of novel five-membered palladacycles.
Photophysical and Electrochemical Applications
Zheng et al. (2019) synthesized iridium(III) complexes with isoquinoline ligands, studying their photophysical properties. These complexes show promise for applications in red-phosphorescent materials, particularly in OLEDs Synthesis and Characterization of High-Efficiency Red Phosphorescent Iridium(III) Complexes with 1-(4-(Trifluoromethyl)phenyl)isoquinoline Ligand.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for compound 2,4-Dioxopentan-3-ide; bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2,4-pentanedione", "isoquinoline", "2-bromobenzene", "tetramethyliridium", "sodium hydride", "dimethylformamide", "chloroform" ], "Reaction": [ "Step 1: Synthesis of 2-(isoquinolin-1-yl)phenyl)acetic acid by reacting isoquinoline with 2-bromobenzene in the presence of sodium hydride and dimethylformamide.", "Step 2: Synthesis of bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium by reacting tetramethyliridium with 2-(isoquinolin-1-yl)phenyl)acetic acid in chloroform.", "Step 3: Synthesis of 2,4-Dioxopentan-3-ide by reacting 2,4-pentanedione with bis[2-(isoquinolin-1-yl)phenyl]tetramethyliridiumylium in the presence of a base such as sodium hydride or potassium carbonate." ] } | |
CAS番号 |
435294-03-4 |
分子式 |
C39H39IrN2O2 |
分子量 |
759.97 |
IUPAC名 |
carbanide;iridium;(E)-4-oxopent-2-en-2-olate;1-phenylisoquinoline |
InChI |
InChI=1S/2C15H10N.C5H8O2.4CH3.Ir/c2*1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15;1-4(6)3-5(2)7;;;;;/h2*1-7,9-11H;3,6H,1-2H3;4*1H3;/q2*-1;;4*-1;/p-1/b;;4-3+;;;;; |
InChIキー |
FWBDZVCKNRTSCI-UHFFFAOYSA-N |
SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].CC(=CC(=O)C)[O-].C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.C1=CC=C([C-]=C1)C2=NC=CC3=CC=CC=C32.[Ir] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



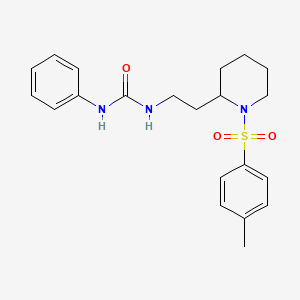
![2-(4-Fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)acetic acid](/img/structure/B2437918.png)

![(Z)-ethyl 2-(2-((3,4-dimethoxybenzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2437921.png)
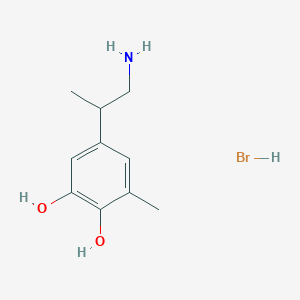
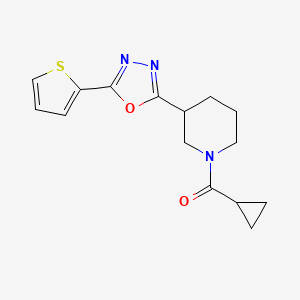

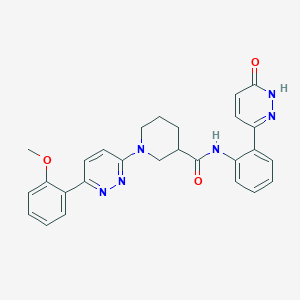

![(E)-4-(Dimethylamino)-N-[2-hydroxy-3-(2-methylmorpholin-4-yl)propyl]but-2-enamide](/img/structure/B2437935.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methoxy-3,5-dimethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2437937.png)
